N~1~-cyclopropyl-3,4-dimethyl-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide
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Overview
Description
N~1~-cyclopropyl-3,4-dimethyl-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide is a synthetic organic compound that features a benzamide core substituted with a cyclopropyl group, two methyl groups, and a tetraazolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-cyclopropyl-3,4-dimethyl-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide typically involves multiple steps, starting from readily available precursors. One common approach involves the cyclopropylation of a suitable benzamide derivative, followed by methylation and introduction of the tetraazolyl group through a series of nucleophilic substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and polar aprotic solvents like dimethylformamide to facilitate the nucleophilic substitutions.
Industrial Production Methods
In an industrial setting, the production of N1-cyclopropyl-3,4-dimethyl-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure precise control over reaction parameters and the implementation of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N~1~-cyclopropyl-3,4-dimethyl-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tetraazolyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N~1~-cyclopropyl-3,4-dimethyl-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N1-cyclopropyl-3,4-dimethyl-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N~1~-cyclopropyl-3,4-dimethyl-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide: shares similarities with other benzamide derivatives, such as:
Uniqueness
The uniqueness of N1-cyclopropyl-3,4-dimethyl-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide lies in its specific combination of substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and potential therapeutic applications.
Properties
Molecular Formula |
C13H15N5O |
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Molecular Weight |
257.29 g/mol |
IUPAC Name |
N-cyclopropyl-3,4-dimethyl-2-(tetrazol-1-yl)benzamide |
InChI |
InChI=1S/C13H15N5O/c1-8-3-6-11(13(19)15-10-4-5-10)12(9(8)2)18-7-14-16-17-18/h3,6-7,10H,4-5H2,1-2H3,(H,15,19) |
InChI Key |
LOVXVAMZMRNVEH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)C(=O)NC2CC2)N3C=NN=N3)C |
Origin of Product |
United States |
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